H-L-Dap(fmoc)-otbu

Description

Role of Unnatural Amino Acids in Expanding Peptide Functionality

While natural proteins are constructed from a set of 20 standard proteinogenic amino acids, the introduction of unnatural amino acids into peptide chains can dramatically expand their functional capabilities. Unnatural amino acids are those not naturally encoded in the genetic code. Their incorporation can lead to peptides with enhanced stability, novel structural features, and unique biological activities. nih.gov

The introduction of L-Diaminopropionic acid (Dap), for example, provides a shorter side chain with a primary amine compared to the more common basic amino acid, lysine (B10760008). This seemingly small change can have profound effects. Research has shown that replacing lysine with Dap in antimicrobial peptides can reduce their toxicity to human red blood cells while maintaining or even improving their ability to kill bacteria. nih.gov In other applications, the unique properties of Dap have been harnessed to create peptides that can bind to specific targets with high affinity or to develop new peptide-based imaging agents. unil.chnih.gov

Historical Context of Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyl (OtBu) Protecting Group Strategies

The development of efficient and reliable protecting group strategies has been a driving force in the advancement of peptide synthesis. In the early days, the so-called Boc/Bzl strategy was prevalent. This method used the acid-labile tert-butyloxycarbonyl (Boc) group for temporary N-terminal protection and benzyl-based groups for side-chain protection, which required harsh acidic conditions for final cleavage from the resin. pitt.edu

A major breakthrough came in the 1970s with the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is stable to acids but can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent. pitt.edu This led to the development of the Fmoc/tBu strategy, which is now one of the most widely used methods in solid-phase peptide synthesis. issuu.com

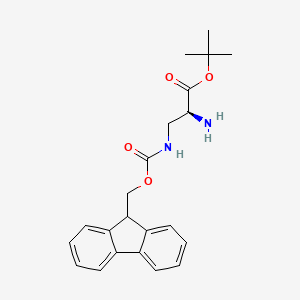

In this orthogonal scheme, the N-terminus is protected by the base-labile Fmoc group, while the side chains of the amino acids are protected by acid-labile groups, such as the tert-butyl (tBu) ether, ester (OtBu), or carbamate (B1207046) (Boc). issuu.com This allows for the selective removal of the Fmoc group at each step of the synthesis without affecting the side-chain protecting groups. At the end of the synthesis, the peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using a moderately strong acid like trifluoroacetic acid (TFA). pitt.edu The milder conditions of the Fmoc/tBu strategy have made it particularly suitable for the synthesis of complex and sensitive peptides. issuu.com H-L-Dap(Fmoc)-OtBu is a classic example of a building block designed for this elegant and powerful synthetic methodology.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-22(2,3)28-20(25)19(23)12-24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13,23H2,1-3H3,(H,24,26)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVZCRQHFXJCDY-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for H L Dap Fmoc Otbu and Its Incorporation

Strategies for the Preparation of H-L-Dap(Fmoc)-OtBu Precursors

The synthesis of this compound precursors requires careful stereochemical control to establish the L-configuration of the diaminopropionic acid (Dap) core and a strategic application of orthogonal protecting groups to differentiate the α-amino, β-amino, and carboxyl functionalities.

Asymmetric Synthesis Approaches for L-Dap Configuration

The establishment of the correct stereochemistry at the α-carbon is paramount in the synthesis of chiral amino acids. One effective strategy for the asymmetric synthesis of L-Dap derivatives involves starting from a readily available chiral precursor, such as L-serine. The chirality of the starting material is preserved and transferred through a series of chemical transformations.

A common approach involves the conversion of the hydroxyl group of a suitably protected L-serine derivative into an amino group. This can be achieved through a Mitsunobu reaction or by converting the hydroxyl into a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an azide (B81097) (N₃⁻) and subsequent reduction. For instance, N-protected L-serine can be converted to a β-azidoalanine derivative, which upon reduction of the azide, yields the corresponding L-diaminopropionic acid derivative.

Another powerful method for establishing the L-configuration is through catalytic asymmetric hydrogenation of a prochiral precursor. Rhodium complexes with chiral phosphine ligands, such as DuPhos, have demonstrated high enantioselectivity in the hydrogenation of α,β-diamidoacrylates, providing an efficient route to chiral α,β-diaminopropanoic acid derivatives.

Derivatization Pathways for Orthogonal Protecting Group Introduction

With the L-Dap core in hand, the next critical step is the introduction of orthogonal protecting groups to allow for selective deprotection during peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group is typically used for the temporary protection of the α-amino group in SPPS, while the tert-butyl (tBu) group is a common acid-labile protecting group for side chains. In the case of this compound, the Fmoc group is on the side-chain (β-amino group) and the α-amino group remains free for coupling.

A synthetic strategy starting from L-serine can be adapted for this purpose. The carboxyl group can be protected as a tert-butyl ester early in the synthesis by reacting the starting amino acid with isobutylene in the presence of an acid catalyst. The α-amino group can be protected with a group that can be removed later, for example, a Boc (tert-butoxycarbonyl) group. Following the conversion of the hydroxyl to a protected amino group (which will become the β-amino group), the protecting groups can be manipulated. For instance, if the newly introduced β-amino group is protected with a benzyloxycarbonyl (Z) group, it can be selectively removed by hydrogenolysis. Subsequently, the Fmoc group can be introduced onto the β-amino group using Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl). Finally, the temporary protecting group on the α-amino group (e.g., Boc) is removed to yield the desired this compound building block.

The choice of the derivatization pathway is crucial to ensure high yields and avoid side reactions, such as racemization or the migration of protecting groups. The orthogonality of the Fmoc and OtBu groups is central to the utility of this building block, as the Fmoc group can be removed under basic conditions (e.g., with piperidine) without affecting the OtBu group, which requires acidic conditions (e.g., with trifluoroacetic acid) for its removal.

Solid-Phase Peptide Synthesis (SPPS) Applications

Coupling Reagents and Reaction Optimizations

The formation of the peptide bond between the C-terminus of the growing peptide chain and the α-amino group of the incoming amino acid is facilitated by coupling reagents. The choice of coupling reagent and the optimization of reaction conditions are crucial, especially for sterically hindered or otherwise "difficult" couplings.

N,N'-Diisopropylcarbodiimide (DIC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used carbodiimide-based coupling agents. They activate the carboxylic acid of the C-terminal amino acid on the resin, making it susceptible to nucleophilic attack by the α-amino group of this compound.

To suppress side reactions and minimize racemization, carbodiimide-mediated couplings are almost always performed in the presence of an additive, such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®). The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then reacts with the additive to form a less reactive but more stable active ester. This active ester then reacts with the amine of the incoming amino acid to form the peptide bond.

Optimization of carbodiimide-based couplings involves adjusting the equivalents of the amino acid, coupling agent, and additive, as well as the reaction time and temperature. A typical protocol involves using a 2- to 5-fold excess of the protected amino acid and the coupling reagents relative to the resin loading.

Table 1: General Reaction Conditions for Carbodiimide-Based Coupling in SPPS

| Parameter | Condition |

| Coupling Agent | DIC or EDC |

| Additive | HOBt or OxymaPure® |

| Equivalents (Amino Acid) | 2 - 5 |

| Equivalents (Coupling Agent) | 2 - 5 |

| Equivalents (Additive) | 2 - 5 |

| Solvent | N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) |

| Temperature | Room Temperature |

| Reaction Time | 1 - 4 hours |

Note: These are general conditions and may require optimization based on the specific peptide sequence and the coupling efficiency of this compound.

Phosphonium and uronium/aminium salt-based coupling reagents are generally more efficient and faster than carbodiimides, making them particularly useful for difficult couplings. These include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate).

These reagents react with the carboxylic acid in the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, to form an active ester in situ. HATU and HCTU are generally considered to be among the most efficient coupling reagents due to the formation of highly reactive OAt (7-aza-1-hydroxybenzotriazole) and 6-Cl-OBt (6-chloro-1-hydroxybenzotriazole) active esters, respectively.

Reaction optimization with these reagents involves the choice of base, the equivalents of reagents, and the coupling time. Due to their high reactivity, coupling times can often be significantly shorter compared to carbodiimide methods. However, care must be taken to avoid side reactions, such as the guanidinylation of the free amine by uronium salts if used in large excess or during prolonged reaction times.

Table 2: Comparison of Common Phosphonium/Uronium Salt Coupling Reagents in SPPS

| Reagent | Activating Additive (in situ) | Relative Reactivity | Common Base | Typical Coupling Time |

| HATU | HOAt | Very High | DIPEA, Collidine | 15 - 60 min |

| HCTU | 6-Cl-HOBt | High | DIPEA, Collidine | 20 - 90 min |

| PyBOP | HOBt | High | DIPEA | 30 - 120 min |

| TBTU | HOBt | Medium-High | DIPEA | 30 - 120 min |

The successful incorporation of this compound into a peptide chain is a critical step that opens up possibilities for further chemical modifications. Once incorporated, the side-chain Fmoc group can be selectively removed on the solid support, exposing the β-amino group for derivatization, such as the attachment of fluorescent labels, biotin, or for the creation of branched or cyclic peptides. The choice of coupling methodology should be carefully considered to ensure high-yield synthesis of the desired peptide containing this versatile building block.

Additives and Ancillary Reagents (e.g., HOAt, HOBt, OxymaPure, DIPEA, NMM, collidine)

In modern Fmoc-based SPPS, the activation of the carboxylic acid moiety of the incoming amino acid is a critical step that is seldom performed with a coupling reagent alone. bachem.com Additives and non-nucleophilic organic bases are essential ancillary reagents that enhance reaction rates, improve coupling efficiency, and, most importantly, suppress racemization. bachem.comluxembourg-bio.com

Coupling Additives: The primary role of additives is to react with the activated amino acid intermediate, forming a more stable and reactive active ester. This strategy minimizes undesirable side reactions. luxembourg-bio.com

1-Hydroxybenzotriazole (HOBt): For decades, HOBt was the most widely used additive in peptide synthesis. bachem.comluxembourg-bio.comacs.org When used with carbodiimides like N,N'-diisopropylcarbodiimide (DIC), it forms an OBt active ester, which is more stable than the initial O-acylisourea intermediate, thereby reducing the risk of racemization and the formation of inactive N-acylureas. bachem.comluxembourg-bio.comnih.gov

1-Hydroxy-7-azabenzotriazole (HOAt): HOAt is a more powerful additive than HOBt. luxembourg-bio.com The nitrogen atom at the 7-position provides anchimeric assistance during the coupling reaction, which increases the reactivity of the active ester and further reduces racemization. luxembourg-bio.com Reagents based on HOAt, such as HATU, are considered among the most efficient for difficult couplings.

Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): OxymaPure has emerged as a superior, non-explosive alternative to benzotriazole-based additives. luxembourg-bio.comacs.orgnih.govacs.org It exhibits a remarkable capacity to suppress racemization, performing at a level similar to or better than HOAt. luxembourg-bio.com Coupling reagents incorporating Oxyma, such as COMU, benefit from its high reactivity, better solubility, and improved safety profile. bachem.comnih.gov The general order of reactivity for active esters generated from these additives is OAt > Oxyma > OBt.

Ancillary Bases: Tertiary amines are required as bases during coupling reactions that utilize aminium/uronium or phosphonium salt reagents. bachem.com Their function is to maintain basic conditions necessary for the reaction to proceed.

N,N-Diisopropylethylamine (DIPEA): Also known as Hünig's base, DIPEA is the most frequently used base in Fmoc SPPS due to its strong basicity and steric hindrance, which prevents it from acting as a nucleophile. bachem.comnih.gov

N-Methylmorpholine (NMM): NMM is another commonly used base. bachem.com

Collidine (2,4,6-Trimethylpyridine): In cases where there is a significantly increased risk of racemization, the weaker base collidine is often recommended as a substitute for DIPEA or NMM. bachem.com

| Additive/Base | Full Name | Primary Function | Key Characteristics |

|---|---|---|---|

| HOBt | 1-Hydroxybenzotriazole | Coupling additive | Classic racemization suppressor; presents safety concerns (explosive potential). bachem.com |

| HOAt | 1-Hydroxy-7-azabenzotriazole | Coupling additive | More effective than HOBt due to neighboring group effect; enhances reactivity. luxembourg-bio.com |

| OxymaPure | Ethyl 2-cyano-2-(hydroxyimino)acetate | Coupling additive | High reactivity, comparable to HOAt; non-explosive, safer alternative. luxembourg-bio.comacs.orgnih.gov |

| DIPEA | N,N-Diisopropylethylamine | Ancillary base | Strong, sterically hindered base; widely used in Fmoc SPPS. bachem.com |

| NMM | N-Methylmorpholine | Ancillary base | Commonly used tertiary amine base. bachem.com |

| Collidine | 2,4,6-Trimethylpyridine | Ancillary base | Weaker base, recommended for couplings with high racemization risk. bachem.com |

Molecular Sieves as Reaction Promoters

Molecular sieves are crystalline metal aluminosilicates, or zeolites, with a uniform, porous structure that can selectively adsorb molecules of a specific size. wikipedia.org In the context of chemical synthesis, they are most commonly used as highly efficient drying agents. wikipedia.org Peptide bond formation is a condensation reaction that releases a molecule of water. According to Le Chatelier's principle, the removal of a product can drive the reaction equilibrium toward completion.

Molecular sieves promote peptide synthesis by sequestering the water molecules formed during the coupling step. This in-situ dehydration is particularly useful in preventing the hydrolysis of activated amino acid intermediates and coupling reagents, thereby maximizing the yield of the desired peptide. They have demonstrated utility in promoting condensation reactions that are governed by unfavorable equilibria. The 3Å and 4Å pore sizes are commonly used for this purpose, as they effectively trap water while excluding the larger amino acid derivatives and peptide chains. wikipedia.org

Resin Selection and Loading Techniques

The solid support, or resin, is a foundational component of SPPS. The choice of resin dictates the C-terminal functionality of the final peptide (e.g., acid or amide) and the conditions required for its cleavage from the support.

Rink Amide and Merrifield Resins in Fmoc Strategy

Rink Amide Resin: For peptides that require a C-terminal amide, the Rink Amide resin is the most common choice in Fmoc-based SPPS. appliedpolytech.comnbinno.com Its key feature is an acid-labile linker that allows the peptide to be cleaved from the resin under mild acidic conditions, typically using trifluoroacetic acid (TFA), to yield the peptide amide. nbinno.comiris-biotech.depeptide.com The Rink Amide linker is sufficiently stable to withstand the basic conditions (piperidine) used for Fmoc group removal during chain elongation. appliedpolytech.com

Merrifield Resin: The Merrifield resin, a chloromethylated polystyrene support, is the original resin developed for SPPS and is traditionally associated with the Boc/Bzl strategy. fiveable.me Cleavage from a Merrifield resin requires harsh acidic conditions, such as treatment with anhydrous hydrofluoric acid (HF), which are generally incompatible with the acid-labile side-chain protecting groups used in the Fmoc strategy. peptide.com However, studies have shown that Merrifield resin can be feasible for Fmoc-based synthesis of shorter peptides, provided that moderate Fmoc-deprotection protocols are used to minimize linker degradation. nih.gov It yields peptides with a C-terminal carboxylic acid. nbinno.com

Hydroxymethyl and Other Functionalized Polystyrene Resins

Hydroxymethyl Resins: Hydroxymethyl polystyrene and resins with hydroxymethyl-functionalized linkers (e.g., Wang resin) are used to synthesize peptides with a C-terminal carboxylic acid. peptide.comrapp-polymere.com These resins serve as alternatives to Merrifield resin and are well-suited for the Fmoc strategy. rapp-polymere.com The first Fmoc-amino acid is typically attached via esterification. peptide.comrapp-polymere.com Cleavage is achieved with strong acid, similar to Rink Amide resins, but the linker chemistry results in a free C-terminal acid. nbinno.com

Other Functionalized Resins: To address challenges in synthesizing long or hydrophobic peptides, which can aggregate on traditional polystyrene supports, resins based on polyethylene glycol (PEG) have been developed. sigmaaldrich.com Resins like TentaGel and ChemMatrix® are composed of PEG grafted onto a polystyrene core or are made of 100% PEG, respectively. sigmaaldrich.combachem.com These supports provide a more polar environment, improve swelling in various solvents, and reduce peptide aggregation, leading to higher purity and yields for difficult sequences. sigmaaldrich.com

Trityl and Chlorotrityl Resins for Acid-Labile Peptides

Trityl and 2-chlorotrityl (2-CTC) resins are highly acid-labile supports that are exceptionally useful for preparing fully protected peptide fragments. advancedchemtech.comappliedpolytech.comadvancedchemtech.com

The key advantage of these resins is that the peptide-resin ester bond can be cleaved under extremely mild acidic conditions, such as 1-5% TFA in dichloromethane (DCM) or mixtures of acetic acid/trifluoroethanol/DCM. advancedchemtech.comappliedpolytech.comadvancedchemtech.comksyun.com These gentle conditions leave acid-sensitive side-chain protecting groups (e.g., Boc, tBu, Trt) completely intact. advancedchemtech.comksyun.com This allows for the synthesis and purification of protected peptides, which can then be used in subsequent fragment condensation strategies to build larger proteins.

Furthermore, the significant steric bulk of the 2-chlorotrityl group provides two additional benefits:

It effectively prevents racemization during the loading of the first amino acid. appliedpolytech.comadvancedchemtech.com

It inhibits the formation of diketopiperazine, a common side reaction involving the first two amino acids of the peptide chain, particularly when proline is the C-terminal residue. advancedchemtech.comadvancedchemtech.com

| Resin Type | Linker Type | Typical Cleavage Condition | C-Terminal Group | Primary Use in Fmoc Strategy |

|---|---|---|---|---|

| Rink Amide | Acid-labile benzhydrylamine | ~10-50% TFA in DCM iris-biotech.depeptide.com | Amide (-CONH₂) | Standard synthesis of C-terminal peptide amides. nbinno.com |

| Merrifield | Chloromethyl | Harsh Acid (e.g., HF) | Carboxylic Acid (-COOH) | Limited use; requires careful protocol adjustment. peptide.comnih.gov |

| Wang (Hydroxymethyl) | p-alkoxybenzyl alcohol | ~50-95% TFA in DCM | Carboxylic Acid (-COOH) | Standard synthesis of C-terminal peptide acids. nbinno.com |

| 2-Chlorotrityl | 2-Chlorotrityl chloride | Very Mild Acid (e.g., 1% TFA or AcOH/TFE/DCM) ksyun.com | Carboxylic Acid (-COOH) | Synthesis of protected peptide fragments. advancedchemtech.comadvancedchemtech.com |

Protocol Adjustments for Diaminopropionic Acid Residues

The incorporation of non-canonical amino acids, such as L-α,β-diaminopropionic acid (Dap), often requires deviations from standard SPPS protocols. The unique structure of Dap, particularly when carrying a bulky protecting group on its side-chain amine, can lead to sterically hindered and inefficient coupling reactions.

Research on the synthesis of peptides rich in diaminopropionic acid has shown that specific protocol adjustments are necessary to achieve efficient incorporation. When using a side-chain protected building block like Fmoc-Dap(Dde)-OH, standard coupling protocols may result in low yields or failed couplings. To overcome this, a modified protocol is required, which includes:

Increased Reagent Stoichiometry: Using a significant excess of the protected amino acid, such as a six-fold excess relative to the resin loading capacity. nih.gov

Extended Coupling Times: The acylation reaction time must be extended considerably, for example, to a minimum of six hours, to ensure the reaction proceeds to completion. nih.gov

These adjustments compensate for the reduced reactivity of the sterically hindered building block, ensuring the complete formation of the peptide bond and preventing the formation of deletion sequences, which are peptides missing one or more amino acid residues. nih.govgyrosproteintechnologies.com

Table of Compounds

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | tert-butyl (2S)-3-amino-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoate |

| HOAt | 1-Hydroxy-7-azabenzotriazole |

| HOBt | 1-Hydroxybenzotriazole |

| OxymaPure | Ethyl 2-cyano-2-(hydroxyimino)acetate |

| DIPEA | N,N-Diisopropylethylamine |

| NMM | N-Methylmorpholine |

| Collidine | 2,4,6-Trimethylpyridine |

| TFA | Trifluoroacetic acid |

| DCM | Dichloromethane |

| DMF | Dimethylformamide |

| Fmoc | 9-fluorenylmethyloxycarbonyl |

| OtBu / tBu | tert-butyl |

| Boc | tert-butyloxycarbonyl |

| Trt | Trityl |

| Dde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl |

| DIC | N,N'-diisopropylcarbodiimide |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| HF | Hydrofluoric acid |

| AcOH | Acetic acid |

| TFE | Trifluoroethanol |

| HMPA | 4-Hydroxymethylphenoxyacetic acid |

| HMBA | 4-(Hydroxymethyl)benzoic acid |

| MSNT | 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole |

| MeIm | 1-Methylimidazole |

| DMAP | 4-Dimethylaminopyridine |

Solution-Phase Synthetic Approaches Involving this compound

Solution-phase peptide synthesis, while often more labor-intensive than solid-phase techniques, provides flexibility in scale-up and purification of intermediates. The incorporation of this compound into a peptide chain via solution-phase methods requires the careful selection of coupling reagents to ensure high yields and minimize side reactions, particularly racemization.

The general strategy involves the coupling of the free α-amino group of this compound with the activated C-terminus of an N-terminally protected amino acid or peptide fragment. Conversely, the carboxylic acid of this compound can be activated to react with the N-terminus of another amino acid or peptide, which would typically have its side chains and C-terminus protected.

Commonly employed coupling reagents in this context include carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress racemization. Phosphonium salts, for instance, benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), and aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective.

A typical coupling reaction would involve dissolving the N-protected amino acid and this compound in a suitable aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF). The coupling reagent and a tertiary base, for example, diisopropylethylamine (DIEA), are then added to facilitate the amide bond formation. The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product is isolated and purified, often through extraction and chromatography.

| Coupling Reagent | Additive | Base | Common Solvents |

| DCC or DIC | HOBt or Oxyma | DIEA | DCM, DMF |

| PyBOP | None | DIEA | DMF |

| HATU | None | DIEA | DMF |

Chemo- and Regioselective Functionalization Strategies

The key advantage of incorporating Dap into a peptide is the presence of a side-chain amino group that can be selectively modified. With the α-amino group protected by the Fmoc group and the C-terminus as a t-butyl ester, the side-chain amino group of this compound is available for various functionalization reactions.

Side-Chain Modifications (e.g., N-alkylation, amidation)

N-Alkylation: The selective alkylation of the side-chain amino group of a Dap residue introduces structural diversity and can modulate the biological activity of a peptide. A common strategy for achieving mono-alkylation involves the use of an orthogonal protecting group on the side chain that can be removed while the rest of the peptide remains protected. For instance, a Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group can be used to protect the side-chain amine of Dap during peptide synthesis peptide.com. Following the removal of the Dde group with hydrazine (B178648), the liberated side-chain amine can be selectively alkylated.

Reductive amination is another powerful method for introducing alkyl groups. This involves reacting the free side-chain amine with an aldehyde or ketone to form a Schiff base, which is then reduced with a mild reducing agent like sodium cyanoborohydride to yield the alkylated amine nih.gov. To achieve selective N-methylation, a 2-nitrobenzenesulphonyl protecting group can be employed, followed by methylation and subsequent removal of the protecting group nih.gov.

Amidation: The side-chain amino group of Dap can also be acylated to form an amide bond, allowing for the attachment of various molecular entities such as fatty acids, reporter molecules, or other peptides. The selective acylation of the Dap side-chain amine can be achieved by using a peptide with all other reactive groups protected. The acylation can be carried out using an activated carboxylic acid, such as an acid chloride or an active ester, in the presence of a base google.com. The choice of coupling reagents is similar to those used in peptide bond formation to ensure efficient reaction and avoid side products.

| Modification | Reagents and Conditions | Protecting Group Strategy |

| N-Alkylation | Alkyl halide, base | Orthogonal protection (e.g., Dde) |

| Reductive Amination | Aldehyde/ketone, NaBH3CN | - |

| N-Methylation | Methyl 4-nitrobenzenesulphonate, then removal of 2-nitrobenzene sulphonyl group | 2-nitrobenzenesulphonyl |

| Amidation | Activated carboxylic acid, base | Protection of other reactive groups |

Introduction of Azide and Other Bio-Orthogonal Functional Groups

The introduction of bio-orthogonal functional groups, such as azides and alkynes, into peptides enables their selective chemical modification in complex biological environments through reactions like the Staudinger ligation or "click chemistry" nih.govwikipedia.org. These modifications are invaluable for applications in chemical biology, such as protein labeling, imaging, and the creation of peptide-drug conjugates.

The primary amine on the side chain of Dap is an ideal site for the introduction of an azide group. A highly efficient method for this transformation is the diazotransfer reaction. Reagents such as imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) can be used to convert the primary amine into an azide in a single step scispace.com. This reaction is often carried out in the presence of a copper catalyst and a base like potassium carbonate in an aqueous solvent mixture scispace.com. The reaction is generally high-yielding and compatible with a wide range of functional groups found in peptides.

Once the azide functionality is installed on the Dap side chain, the peptide can undergo various bio-orthogonal ligation reactions:

Staudinger Ligation: The azide can react with a phosphine-containing molecule to form an amide bond nih.gov.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient "click" reaction where the azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage nih.gov.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To avoid the potential cytotoxicity of a copper catalyst in living systems, a strained cyclooctyne can be used to react with the azide without the need for a metal catalyst wikipedia.orgescholarship.org.

These bio-orthogonal reactions provide a powerful toolkit for the specific and efficient labeling and conjugation of Dap-containing peptides for a wide array of research and therapeutic applications.

| Bio-orthogonal Reaction | Reactants | Key Features |

| Staudinger Ligation | Azide, Phosphine | Forms an amide bond; metal-free nih.gov. |

| CuAAC | Azide, Terminal Alkyne, Cu(I) catalyst | Highly efficient and regiospecific; forms a triazole linkage nih.gov. |

| SPAAC | Azide, Strained Cyclooctyne | Metal-free "click" reaction; suitable for live-cell applications wikipedia.orgescholarship.org. |

Protecting Group Chemistry and Orthogonal Deprotection Strategies

The Role of Fmoc Protection on the α-Amino Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group, introduced by Carpino and Han in 1970, is a paramount protecting group for the α-amino function in SPPS. peptide.comnih.gov Its utility is rooted in its stability to acidic conditions and its clean, rapid removal by bases, typically a secondary amine like piperidine (B6355638). iris-biotech.denih.gov This base-lability is the key to its orthogonality with acid-labile side-chain and C-terminal protecting groups like tert-butyl (tBu) and tert-butyl ester (OtBu). peptide.com

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination (E1cB) mechanism. mdpi.com A base, most commonly piperidine in a 20-50% solution with a polar aprotic solvent like N,N-dimethylformamide (DMF), abstracts the relatively acidic proton from the C9 position of the fluorenyl ring. mdpi.comtec5usa.com This is the rate-determining step, leading to the formation of an unstable dibenzofulvene (DBF) intermediate and the release of the free amine as a carbamate (B1207046), which subsequently decarboxylates. mdpi.com

The nucleophilic piperidine then acts as a scavenger, adding to the electrophilic DBF to form a stable dibenzofulvene-piperidine adduct. mdpi.comunibo.it This scavenging step is crucial as it prevents the reactive DBF from participating in side reactions with the newly liberated N-terminal amine of the peptide chain. nih.gov

The kinetics of Fmoc deprotection can be influenced by several factors, including the concentration and nature of the base, the solvent, and the specific amino acid residue. unibo.itmdpi.comresearchgate.net While 20% piperidine in DMF is standard, studies have shown that complete deprotection can be achieved in minutes. researchgate.net However, for sterically hindered residues or during the synthesis of long or aggregation-prone sequences, deprotection times may need to be extended or alternative, stronger bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be employed, often in combination with piperazine, to ensure complete and efficient removal. nih.govpeptide.com

| Piperidine Conc. (in DMF) | Amino Acid Model | Time (min) | % Deprotection | Reference |

|---|---|---|---|---|

| 2% | Fmoc-Val-OH | 5 | 87.9% | researchgate.net |

| 5% | Fmoc-Val-OH | 3 | >99% | researchgate.net |

| 20% | Fmoc-L-Leucine-OH | 3 | ~80% | mdpi.com |

| 20% | Fmoc-L-Arginine(Pbf)-OH | 10 | >95% | mdpi.com |

A significant advantage of the Fmoc group is the ability to monitor its removal in real-time. thieme-connect.de The dibenzofulvene-piperidine adduct formed during deprotection is a strong chromophore with a characteristic UV absorbance maximum around 301 nm. researchgate.netiris-biotech.de This property is widely exploited in automated peptide synthesizers, which can be equipped with in-line UV detectors to track the progress of the deprotection reaction. tec5usa.comthieme-connect.de

By measuring the absorbance of the solution flowing from the reaction vessel, one can construct a UV trace of the synthesis. researchgate.netthieme-connect.de The area under the peak corresponding to the release of the adduct is proportional to the amount of Fmoc group removed. This allows for a quantitative assessment of the deprotection efficiency at each cycle. researchgate.net Furthermore, by comparing the peak area from one cycle to the next, it is possible to estimate the efficiency of the preceding coupling step. researchgate.net If a coupling reaction was incomplete, the subsequent deprotection will release a smaller amount of the adduct, signaling a potential problem in the synthesis that may require intervention, such as extending reaction times or repeating a step. thieme-connect.deiris-biotech.de

While urethane-based protecting groups like Fmoc generally suppress racemization during peptide bond formation, the risk is not entirely eliminated. nih.govchempep.com Racemization can occur during the activation step of the carboxylic acid, particularly with sensitive residues like Cysteine and Histidine, or under strongly basic conditions. nih.govresearchgate.net The use of coupling additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, HOAt, is a common strategy to minimize racemization by forming active esters that are less prone to epimerization. chempep.com

During deprotection, the basic conditions themselves can pose a risk. For certain amino acids, particularly Aspartic acid, base-mediated deprotection can induce the formation of a cyclic aspartimide intermediate. nih.govmdpi.com This intermediate can reopen to yield not only the desired α-aspartyl peptide but also the β-aspartyl peptide, and both forms can be racemized. nih.gov Adding HOBt to the piperidine deprotection solution can help suppress this side reaction. peptide.com For racemization-prone residues, careful selection of coupling reagents, additives, and control over reaction times and temperature are critical to maintaining chiral purity. researchgate.net

The Role of OtBu Protection on the Carboxyl Group

The tert-butyl (tBu) group is widely used for the protection of carboxyl groups (as tert-butyl esters, OtBu) and other functionalities like hydroxyl and some side-chain carboxyls. iris-biotech.depeptide.com Its primary advantage is its stability to the basic conditions used for Fmoc removal, making it an ideal orthogonal partner in Fmoc/tBu-based SPPS. peptide.com

The OtBu group is highly susceptible to cleavage by strong acids via an AAL1-type mechanism. commonorganicchemistry.com The cleavage is typically performed using a "cocktail" containing a high concentration (e.g., 95%) of trifluoroacetic acid (TFA). researchgate.net The mechanism involves protonation of the ester oxygen, followed by the departure of the stable tert-butyl cation to form the free carboxylic acid. commonorganicchemistry.com The liberated tert-butyl cation is a reactive electrophile that must be trapped by "scavengers" included in the cleavage cocktail, such as water, triisopropylsilane (B1312306) (TIS), or thioanisole, to prevent it from reattaching to nucleophilic residues (e.g., Trp, Met, Tyr) on the peptide chain. researchgate.net

The complete removal of OtBu and other tBu-based side-chain protecting groups is usually performed concurrently with the cleavage of the peptide from the resin at the final stage of synthesis. researchgate.net

| Reagent | Conditions | Key Features | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | ~95% TFA in H₂O, often with scavengers (e.g., TIS, EDT) | Standard, robust cleavage for final deprotection. | researchgate.net |

| ZnBr₂ in DCM | Lewis acid conditions | Can offer chemoselectivity over other acid-labile groups like PhF. | researchgate.net |

| Aqueous Phosphoric Acid | Mild aqueous acid | Environmentally benign option, selective over Cbz and benzyl (B1604629) esters. | organic-chemistry.org |

The stability of the OtBu group is crucial for its role in orthogonal synthesis. It is completely stable to the nucleophilic bases used for Fmoc deprotection, such as 20% piperidine in DMF. peptide.comsigmaaldrich.com It is also stable to the conditions used for removing other orthogonal protecting groups, such as the hydrazine-labile Dde group or the palladium-labile Alloc group. sigmaaldrich.comiris-biotech.de This broad stability allows for complex synthetic routes involving site-specific modifications of the peptide on the solid support before the final global deprotection with strong acid. For instance, a side-chain amine protected with an ivDde group can be selectively deprotected with hydrazine (B178648) for labeling or branching, leaving the α-Fmoc, C-terminal OtBu, and other tBu-protected side chains untouched. sigmaaldrich.com This robust stability across a range of chemical environments makes the OtBu group an indispensable tool in the synthesis of complex peptides. organic-chemistry.org

Compound Names Table

| Abbreviation/Name | Full Chemical Name |

| H-L-Dap(fmoc)-otbu | L-2,3-Diaminopropionic acid, Nβ-(9-fluorenylmethoxycarbonyl), tert-butyl ester |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| OtBu | tert-Butyl ester |

| tBu | tert-Butyl |

| Dap | 2,3-Diaminopropionic acid |

| TFA | Trifluoroacetic acid |

| DMF | N,N-Dimethylformamide |

| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene |

| HOBt | 1-Hydroxybenzotriazole |

| HOAt | 1-Hydroxy-7-azabenzotriazole |

| TIS | Triisopropylsilane |

| Dde | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl |

| ivDde | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl |

| Alloc | Allyloxycarbonyl |

| Cbz / Z | Carboxybenzyl |

| PhF | 9-(9-Phenylfluorenyl) |

Orthogonal Protection Schemes in Peptide Synthesis

In the chemical synthesis of complex peptides, such as those involving the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap), the use of orthogonal protecting groups is fundamental. biosynth.comresearchgate.net Orthogonal protection schemes allow for the selective removal of one type of protecting group in the presence of others, enabling site-specific modifications like branching, cyclization, or conjugation. peptide.comiris-biotech.de The compound at the center of this discussion, this compound, is an example of an orthogonally protected building block. Its free α-amino group is available for peptide bond formation, while the side-chain β-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the C-terminal carboxyl group is protected by the acid-labile tert-butyl (tBu) ester. mdpi.com This arrangement is a cornerstone of the Fmoc/tBu strategy, which is favored for its milder deprotection conditions compared to older Boc/Bzl methods. wikipedia.orgissuu.com The orthogonality between the base-labile Fmoc group and the acid-labile tBu group forms the basis for more complex, multi-dimensional protection strategies. biosynth.compowdersystems.com

Compatibility with Allyloxycarbonyl (Alloc) and Allyl (All) Groups

To achieve higher levels of synthetic complexity, a third dimension of orthogonality can be introduced using the allyloxycarbonyl (Alloc) and allyl (All) protecting groups. google.com These groups are stable to the acidic and basic conditions used to remove tBu and Fmoc groups, respectively. ub.eduiris-biotech.de Instead, Alloc and All groups are selectively cleaved using palladium(0) catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger. biosynth.comgoogle.com

This three-dimensional orthogonal strategy, combining Fmoc, tBu, and Allyl-based protectors, is particularly powerful for the synthesis of branched peptides, side-chain lactams, and glycopeptides. google.com For instance, a peptide backbone can be assembled using standard Fmoc/tBu chemistry. A specific residue, such as the side chain of Dap, Lys, or Asp, can be protected with an Alloc or All group. google.comiris-biotech.de At the desired step, this group can be selectively removed with a palladium catalyst without affecting the N-terminal Fmoc group or any tBu-protected side chains. google.com This exposes a unique functional group for further modification. The full compatibility of All and Alloc groups with both Fmoc/tBu and Boc/Bzl strategies makes them highly versatile tools in advanced peptide synthesis. iris-biotech.de

Table 1: Orthogonal Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Cleavage Conditions | Stability |

|---|---|---|---|

| 9-Fluorenylmethoxycarbonyl | Fmoc | 20% Piperidine in DMF | Acid, Palladium Catalysis |

| tert-Butyl | tBu | Trifluoroacetic Acid (TFA) | Base, Palladium Catalysis |

| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄ + Scavenger | Acid, Base |

| Allyl | All | Pd(PPh₃)₄ + Scavenger | Acid, Base |

Integration with Dde Protection for Selective Side-Chain Manipulation

Another key orthogonal protecting group compatible with the Fmoc/tBu strategy is the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group and its derivative, ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl). sigmaaldrich.comrsc.org The Dde group is used to protect primary amines, such as the side chains of lysine (B10760008) or diaminopropionic acid. sigmaaldrich.com Its utility stems from its stability towards both the 20% piperidine used for Fmoc removal and the strong acid (TFA) used for tBu cleavage. sigmaaldrich.com

The Dde group is selectively removed under mild conditions using 2% hydrazine in N,N-dimethylformamide (DMF). sigmaaldrich.com This deprotection reaction can be monitored spectrophotometrically, as the cleavage by-product absorbs light at 290 nm. sigmaaldrich.com The Fmoc/Dde strategy has become a standard method for producing branched and cyclic peptides via Fmoc-based solid-phase peptide synthesis (SPPS). sigmaaldrich.com For example, in a peptide containing a Dap(Fmoc) residue and a Lys(Dde) residue, the Dde group on lysine can be removed selectively with hydrazine to allow for side-chain modification. Subsequently, the Fmoc group on the Dap side chain could be removed with piperidine for a different modification, all while the acid-labile tBu groups remain intact. This high degree of selectivity allows for precise control over the construction of complex molecular architectures. sigmaaldrich.com

Sequential vs. Simultaneous Protecting Group Removal

The strategic removal of protecting groups, either sequentially or simultaneously, is dictated by the synthetic goal.

Sequential Deprotection is the foundation of orthogonal chemistry, enabling the stepwise construction and modification of peptides. iris-biotech.depowdersystems.com In a multi-orthogonal scheme involving Fmoc, tBu, and Alloc groups, a researcher can perform a series of selective deprotections. google.com For example, one could first remove an Alloc group from a side chain using a palladium catalyst to attach a fluorescent label. Following this, the N-terminal Fmoc group can be removed with piperidine to continue the elongation of the peptide chain. powdersystems.com This process is repeated until the full linear peptide is assembled. This sequential approach provides precise control over the placement of modifications. wiley-vch.de

Simultaneous Deprotection is most commonly performed as the final step in solid-phase peptide synthesis. peptide.com In a standard Fmoc/tBu synthesis, after the peptide sequence is fully assembled and the final N-terminal Fmoc group is removed, the peptide is cleaved from the solid support. sigmaaldrich.com This is typically achieved by treating the peptidyl-resin with a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). thermofisher.combachem.com This single step simultaneously cleaves the bond anchoring the peptide to the resin and removes all acid-labile side-chain protecting groups, such as tBu, tert-butyloxycarbonyl (Boc), and trityl (Trt), to yield the crude, deprotected peptide. sigmaaldrich.comthermofisher.com While this is an efficient final step, careful selection of scavengers is required to prevent side reactions with reactive cationic species generated during the process. sigmaaldrich.com

Table of Compounds

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | L-2,3-Diaminopropionic acid, Nβ-(9-fluorenylmethoxycarbonyl), tert-butyl ester |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| tBu | tert-Butyl |

| OtBu | tert-Butyl ester |

| Boc | tert-Butyloxycarbonyl |

| Bzl | Benzyl |

| Alloc | Allyloxycarbonyl |

| All | Allyl |

| Dde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl |

| ivDde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl |

| Dap | 2,3-Diaminopropionic acid |

| Lys | Lysine |

| Asp | Aspartic acid |

| Trt | Trityl (Triphenylmethyl) |

| TFA | Trifluoroacetic Acid |

| DMF | N,N-Dimethylformamide |

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) |

Applications in Peptide and Biomolecular Engineering

Design and Synthesis of Modified Peptides and Peptidomimetics

The incorporation of H-L-Dap(fmoc)-otbu and its parent compound, L-2,3-diaminopropionic acid (L-Dap), into peptide structures is a key strategy for developing modified peptides and peptidomimetics with enhanced biological activity and stability. chemimpex.commdpi.com

Incorporation into Linear Peptide Chains

This compound serves as a crucial building block in solid-phase peptide synthesis (SPPS) for the creation of linear peptides with unique properties. chemimpex.combapeks.comrsc.org The presence of the Dap residue introduces a primary amino group on the side chain, which can be utilized for various modifications.

For instance, a study on the synthesis of a T-20 peptide fragment, a component of an anti-HIV drug, utilized Trt-L-Dap(Fmoc)-OH, a related protected Dap derivative, to introduce the Dap residue into the peptide sequence. rsc.org This highlights the compatibility of Fmoc-protected Dap derivatives in standard SPPS protocols.

Another example is the synthesis of malacidin analogues, a class of calcium-dependent lipopeptide antibiotics. In this case, Fmoc-Dap(Alloc)-OH was used to incorporate the Dap residue, demonstrating the need for orthogonal protecting groups to achieve selective modifications. frontiersin.org

Table 1: Examples of Linear Peptides Incorporating Dap Derivatives

| Peptide/Analogue | Dap Derivative Used | Purpose of Incorporation | Reference |

|---|---|---|---|

| T-20 Fragment | Trt-L-Dap(Fmoc)-OH | Introduction of a key structural element | rsc.org |

| Malacidin Analogue | Fmoc-Dap(Alloc)-OH | Creation of a simplified analogue for synthetic route development | frontiersin.org |

Construction of Cyclic Peptides and Macrocycles

The diamino functionality of Dap is particularly valuable for the construction of cyclic peptides and macrocycles. The side-chain amino group can be used to form a lactam bridge with a carboxylic acid group elsewhere in the peptide, leading to cyclization. mdpi.comrsc.org

In the development of dominant negative pneumococcus competence-stimulating peptide analogs, various amino acids with amino side chains, including 2,3-diaminopropionic acid (Dap), were incorporated to create urea-bridged cyclic peptides. rsc.org This strategy allowed for the exploration of different ring sizes and positions to optimize biological activity. rsc.org

Similarly, the synthesis of bicyclic peptide libraries has been achieved by utilizing three orthogonally protected amino groups, one of which can be on the side chain of a Dap residue. nih.gov This approach allows for the creation of complex, constrained structures with potential therapeutic applications. nih.gov The synthesis of malacidin A, a potent antibiotic, also involves a macrocyclization step where the β-amino group of a Dap derivative forms a macrolactam bond. frontiersin.org

Table 2: Research Findings on Dap in Cyclic Peptides

| Cyclic Peptide Type | Role of Dap | Key Finding | Reference |

|---|---|---|---|

| Urea-bridged analogues | Side-chain cyclization | Incorporation of Dap at position 6 significantly increased inhibitory potency. | rsc.org |

| Bicyclic peptides | Orthogonal handle | Enabled the synthesis of complex bicyclic structures. | nih.gov |

Development of Peptides with Constrained Conformations

Introducing conformational constraints into peptides is a common strategy to enhance their binding affinity and stability. The incorporation of Dap can facilitate the formation of such constraints.

Cyclic lactam analogues of Dynorphin A, an opioid peptide, were synthesized using Dap to create a cyclic constraint. acs.org Specifically, cyclo[d-Aspi,Dapi+3]Dyn A-(1−13)NH2 analogues were designed to induce a helical conformation. acs.org The results showed that these constrained peptides had altered receptor binding affinities and selectivities compared to their linear counterparts. acs.org

In another study, conformationally constrained α-RgIA analogues, which are antagonists of nicotinic acetylcholine (B1216132) receptors, were developed using Fmoc-L-Dap(NAloc)-OH. nih.gov This allowed for the on-resin synthesis of a lactam bridge, followed by a regioselective disulfide-bond formation to create a globular, constrained structure. nih.gov

Synthesis of α/β-Hybrid Peptides

α/β-Hybrid peptides, which contain both α- and β-amino acids, are of interest due to their potential to form unique secondary structures and exhibit enhanced proteolytic stability. iiserkol.ac.inmdpi.com The synthesis of such peptides often involves the use of unnatural amino acids, including β-amino acids like Dap. mdpi.com

Research has shown that hybrid peptides composed of α and β-amino acids are promising peptidomimetics for therapeutic applications. mdpi.com The development of methods to incorporate new unnatural β-amino acids, such as 5-amino-3-methyl-isoxazole-4-carboxylic acid, into peptide chains highlights the ongoing efforts in this area. mdpi.com While direct examples of this compound in α/β-hybrid peptide synthesis are not explicitly detailed in the provided context, the principles of incorporating β-amino acids are directly applicable.

Exploitation of Dap Residues for Novel Architectures

The unique structure of diaminopropionic acid allows for its use in creating more complex peptide architectures beyond simple linear or cyclic structures.

Introduction of Diamino Functionalities for Branched Peptides

The side-chain amino group of Dap provides a convenient point for branching, allowing for the synthesis of peptides with multiple chains emanating from a single point. nih.gov This strategy has been used to create peptides with enhanced biological activities and novel structural properties. nih.govresearchgate.net

A study demonstrated a one-pot procedure to create orthogonally protected N,N'-diaminoalkylated basic amino acid building blocks, including a derivative of L-2,3-diaminopropionic acid. nih.gov This building block was then used to synthesize an indolicidin (B8082527) analogue with a branched side-chain, which resulted in a more ordered secondary structure and enhanced antibacterial activity. nih.gov

Furthermore, branched peptides based on L-2,3-diaminopropionic acid have been designed to create multi-Cu2+ centers with electrocatalytic activity, demonstrating the potential of these structures in materials science and catalysis. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Nβ-(9-fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid tert-butyl ester hydrochloride | This compound |

| L-2,3-diaminopropionic acid | L-Dap |

| Trityl-L-diaminopropionic acid(Fmoc)-OH | Trt-L-Dap(Fmoc)-OH |

| Fmoc-diaminopropionic acid(Allyloxycarbonyl)-OH | Fmoc-Dap(Alloc)-OH |

| Fmoc-L-diaminopropionic acid(N-Allyloxycarbonyl)-OH | Fmoc-L-Dap(NAloc)-OH |

| d-Aspartic acid | d-Asp |

| 5-amino-3-methyl-isoxazole-4-carboxylic acid | |

| Indolicidin | |

| Dynorphin A | |

| α-RgIA |

Substitution for Natural Amino Acids (e.g., Lys, Arg, Orn) in Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and peptide science, aiming to understand how the chemical structure of a compound relates to its biological activity. The substitution of natural amino acids with non-natural analogues like L-2,3-diaminopropionic acid (Dap) is a key strategy in these studies. By systematically altering the length, charge, and functionality of amino acid side chains, researchers can probe the specific interactions required for biological function.

The replacement of lysine (B10760008) (Lys) with shorter chain diamino acids such as ornithine (Orn), 2,4-diaminobutyric acid (Dab), or Dap has been explored, particularly in the study of proteins like ubiquitin. chemrxiv.org In one such study, the seven lysine residues of ubiquitin were exhaustively replaced with these shorter surrogates. The results demonstrated that these modifications have significant consequences on the protein's biophysical properties and enzymatic functions. Specifically, the substitution with Dap was found to be so disruptive that it precluded the proper folding of the ubiquitin protein. chemrxiv.org This highlights the critical role of the lysine side-chain length and flexibility in maintaining the structural integrity and function of ubiquitin. Such studies provide invaluable insights into the precise structural requirements for protein folding and enzymatic conjugation. chemrxiv.org

| Original Amino Acid | Substitute Amino Acid | Key Structural Difference | Observed Impact in Ubiquitin SAR Study chemrxiv.org |

| Lysine (Lys) | L-Ornithine (Orn) | Shorter side chain (by one CH₂) | Blocks Ubiquitin chain formation |

| Lysine (Lys) | L-2,4-Diaminobutyric acid (Dab) | Shorter side chain (by two CH₂) | Blocks Ubiquitin chain formation |

| Lysine (Lys) | L-2,3-Diaminopropionic acid (Dap) | Shorter side chain (by three CH₂) | Precludes proper protein folding and blocks chain formation |

Use in Bioconjugation and Chemical Ligation Strategies (e.g., Click Chemistry)

The side-chain amino group of Dap is a versatile handle for bioconjugation and chemical ligation. After incorporation into a peptide sequence, this amine can be selectively modified to introduce various functionalities, including those required for "click chemistry." nih.govtebubio.com Click chemistry refers to a set of biocompatible reactions that are rapid, high-yielding, and highly specific. nih.gov The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). tebubio.comiris-biotech.de

To utilize Dap in click chemistry, its side-chain amine is typically converted into an azide (B81097) group. The resulting azido-amino acid can then be incorporated into peptides. iris-biotech.de These peptide-bound azides can react with alkyne-containing molecules to form stable triazole linkages, enabling the site-specific attachment of labels (like fluorescent dyes), drugs, or other biomolecules. nih.govissuu.com This strategy is widely used for:

Peptide Labeling: Attaching reporter molecules for imaging and diagnostic applications. issuu.com

Drug Conjugation: Creating targeted therapies, such as antibody-drug conjugates (ADCs), by linking potent drugs to specific peptides or proteins. tebubio.commedchemexpress.com

Surface Immobilization: Anchoring peptides to material surfaces for the development of biomaterials and sensors. issuu.com

Peptide Ligation: Joining different peptide fragments together to create larger, more complex proteins. issuu.com

Strain-promoted azide-alkyne cycloaddition (SPAAC) offers an alternative that avoids the use of a potentially toxic copper catalyst, making it even more suitable for applications in living systems. tebubio.comissuu.com The versatility of Dap derivatives in these ligation strategies makes them indispensable tools in modern chemical biology. nih.gov

Advanced Biomolecular Construct Design

Engineering of Synthetic Proteins and Protein Fragments

The chemical synthesis of proteins and their fragments allows for the precise incorporation of unnatural amino acids at any desired position, an advantage not easily achievable through standard biological expression systems. This compound is instrumental in this process. By using Fmoc-based solid-phase peptide synthesis (SPPS), researchers can assemble peptide chains containing Dap residues. ethz.chpitt.edu

A powerful application of this is the synthesis of modified protein domains or entire small proteins. For instance, the total chemical synthesis of ubiquitin and its variants has been achieved using chemical ligation methods, such as α-ketoacid-hydroxylamine (KAHA) ligation. chemrxiv.orgethz.ch This approach involves synthesizing two or more peptide fragments, one of which contains the desired Dap modification, and then ligating them to form the full-length protein. chemrxiv.org This methodology enables the creation of tailored proteins to study specific biological processes, such as the intricate signaling pathways governed by ubiquitylation. ethz.ch

Synthesis of Peptide-Based Foldamers and Catalysts

Foldamers are synthetic oligomers that mimic the structure of natural biopolymers like peptides and proteins, adopting well-defined secondary structures such as helices and sheets. The design of novel foldamers is a burgeoning area of research with applications in drug discovery and materials science.

Polymers of N-substituted L-2,3-diaminopropionic acid have been synthesized and identified as a class of cell-penetrating inert polymers. mdpi-res.com By modifying the side-chain amine of the Dap residues within a polymer, researchers can control the polymer's physicochemical properties, such as its charge, hydrophobicity, and folding propensity. This control allows for the rational design of foldamers with specific functions. For example, these Dap-based polymers have shown the ability to bind DNA, with the transfection efficacy being dependent on the length of the polymer chain. mdpi-res.com Such constructs have potential not only as non-cytotoxic gene delivery agents but also as DNA sensors or scavengers. mdpi-res.com

Development of Synthetic Antigens and Immunogenic Constructs

Synthetic peptides are increasingly used as antigens to elicit specific immune responses for the development of vaccines and diagnostic tools. The immunogenicity of a peptide—its ability to provoke an immune response—can often be enhanced by modifying its structure. kvinzo.com

One common strategy is to create branched peptide structures, often using a lysine core to present multiple copies of an antigenic epitope. The Dap residue, with its reactive side-chain amine, offers an alternative scaffold for creating such multimeric or branched constructs. After incorporating Dap into a peptide sequence, its side chain can be used as an attachment point for other peptide epitopes, adjuvants, or labels. For example, photoaffinity labels have been attached to the amino groups of glycopeptide analogs to render them immunogenic. researchgate.net This approach allows for the precise chemical construction of complex immunogens designed to target specific immune cells and enhance the desired response, a critical step in the development of next-generation peptide-based vaccines. dokumen.pub

Creation of Chemically Modified Ubiquitin Analogues

Ubiquitin (Ub) is a small regulatory protein whose attachment to substrate proteins (ubiquitylation) governs a vast array of cellular processes. The ability to synthesize chemically modified ubiquitin analogues is crucial for dissecting this complex signaling system. ethz.ch

The use of this compound and related building blocks has been central to creating ubiquitin variants with atomic-level precision. chemrxiv.org In a landmark study, chemical synthesis and ligation techniques were employed to produce ubiquitin monomers where all seven of the native lysine residues were replaced with the shorter surrogate, L-2,3-diaminopropionic acid (Dap). chemrxiv.org These synthetic analogues were then used in biochemical assays to study their competence in forming polyubiquitin (B1169507) chains, a key step in cellular signaling. The results were striking: the exhaustive replacement of lysine with Dap was found to completely block ubiquitin chain formation and even prevented the protein from folding correctly. chemrxiv.org This demonstrates that the specific length and chemical nature of the lysine side chain are not merely passive elements but are actively involved in the enzymatic processes of ubiquitylation. These findings, made possible by the chemical synthesis of Dap-containing proteins, provide profound insights into the molecular basis of ubiquitin signaling. chemrxiv.org

Analytical Methodologies for Research Outcomes

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental in the analysis of H-L-Dap(fmoc)-otbu, enabling both the determination of its purity and its separation from reaction byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. It is utilized in two primary modes: analytical and preparative. Analytical HPLC is employed to assess the purity of the synthesized compound, with typical acceptance criteria being a purity of ≥97.0%. avantorsciences.comsigmaaldrich.com This high level of purity is crucial for its application in sensitive processes like Fmoc solid-phase peptide synthesis. sigmaaldrich.com

Preparative HPLC, on the other hand, is used for the purification and isolation of the target compound from complex reaction mixtures. rsc.orgacs.org This is often necessary to remove any unreacted starting materials or byproducts formed during the synthesis. The fractions containing the purified peptide are then typically combined and lyophilized. rsc.org The selection of the column, such as a C18 column, and the gradient eluent system, for instance, a mixture of methanol (B129727) and water with 0.1% trifluoroacetic acid (TFA), are critical parameters that are optimized to achieve efficient separation. rsc.org

The following table summarizes typical HPLC parameters used in the analysis of Fmoc-protected amino acids:

| Parameter | Typical Value/Condition | Source |

| Purity Specification | ≥97.0% | avantorsciences.comsigmaaldrich.com |

| Application | Fmoc solid-phase peptide synthesis | sigmaaldrich.com |

| Purification Method | Preparative HPLC | rsc.orgacs.org |

| Column Type | C18 | rsc.org |

| Eluent System | Methanol/Water with 0.1% TFA | rsc.org |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid and effective tool for monitoring the progress of the chemical reactions involved in the synthesis of this compound. rsc.org By spotting the reaction mixture on a TLC plate at different time intervals, researchers can qualitatively assess the consumption of starting materials and the formation of the desired product. The components of the mixture are separated based on their differential partitioning between the stationary phase (e.g., silica (B1680970) gel) and a mobile phase. rsc.orgresearchgate.net Visualization of the separated spots is commonly achieved using a UV lamp. rsc.org This technique is invaluable for determining the optimal reaction time and ensuring the reaction has gone to completion before proceeding with workup and purification. researchgate.net

Spectrometric Techniques for Structural Elucidation and Mass Confirmation

Spectrometric methods are indispensable for the definitive identification of this compound, providing detailed information about its molecular weight and atomic connectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This hyphenated technique is frequently used to confirm the identity of the synthesized compound by determining its molecular weight. acs.orguniversiteitleiden.nl The liquid chromatograph separates the components of the mixture, and the eluent is then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). universiteitleiden.nl Electrospray ionization (ESI) is a common ionization technique used for this purpose. universiteitleiden.nl LC-MS is also a valuable tool for monitoring reaction completion and identifying byproducts. rsc.org

High-Resolution Mass Spectrometry (HRMS)

For an unambiguous confirmation of the elemental composition of this compound, High-Resolution Mass Spectrometry (HRMS) is the method of choice. ethz.ch HRMS provides highly accurate mass measurements, allowing for the determination of the molecular formula of the compound with a high degree of confidence. rsc.org This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The identity of the purified peptides is often confirmed by HRMS. rsc.org

The following table presents a comparison between the calculated and found mass values for a related compound, demonstrating the accuracy of HRMS:

| Compound | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Source |

| C₂₆H₃₀N₂O₆ | 467.2177 | 467.2177 | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Chiral Analysis for Enantiomeric Purity Determination (e.g., Optical Rotation)

The stereochemical integrity of amino acid derivatives is paramount, particularly in the field of peptide synthesis, where the presence of even minor quantities of the incorrect enantiomer can significantly impact the structure, function, and therapeutic efficacy of the final peptide. researchgate.net For this compound, a derivative of L-2,3-diaminopropionic acid, ensuring high enantiomeric purity is a critical quality control step. The determination of enantiomeric excess (e.e.) is typically accomplished through a combination of chiral chromatography and polarimetry. iris-biotech.deru.nl

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the predominant and most precise method for determining the enantiomeric purity of Fmoc-protected amino acids. phenomenex.com This technique can resolve and quantify the individual L- and D-enantiomers, allowing for the accurate calculation of enantiomeric excess. For related Fmoc-Dap derivatives, purities of greater than 98% are routinely reported using this method.

Research Findings:

Principle of Separation: The method relies on a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers. The differing stability of the transient diastereomeric complexes formed between the CSP and each enantiomer results in different retention times, enabling their separation. researchgate.net

Stationary Phases: A variety of CSPs are effective for separating Fmoc-amino acid derivatives. Polysaccharide-based columns (e.g., Lux series) are commonly used under reversed-phase conditions. phenomenex.comphenomenex.com Other successful phases include protein-based columns and macrocyclic antibiotic-based columns. phenomenex.com

Detection: The presence of the fluorenylmethyloxycarbonyl (Fmoc) group provides a strong chromophore, making UV detection a highly sensitive and suitable method for quantification. iris-biotech.de

Precision: Chiral HPLC is capable of detecting minute amounts of the undesired D-enantiomer. This level of precision is essential, as the required enantiomeric purity for amino acids used in peptide synthesis is often expected to be greater than 99.0% e.e., and in some cases, must exceed 99.8% e.e. phenomenex.com

Optical Rotation

Research Findings:

Measurement: The specific rotation, denoted as [α], is measured using a polarimeter. The value depends on the compound, temperature, wavelength of light (typically the sodium D-line, 589 nm), concentration, and the solvent used.

Application: While less precise than chiral HPLC for quantifying small enantiomeric impurities, optical rotation provides a rapid confirmation that the desired L-enantiomer is the major component of the sample. A significant deviation from the established specific rotation value can indicate either the presence of the D-enantiomer or other optically active impurities.

Data for Related Compounds: For the closely related compound Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid, a specific rotation value of [α]D20 = -21 ± 2º (c=1 in DMF) has been reported. chemimpex.com Similarly, Fmoc-L-Asp(OtBu)-OH has a reported value of [α]D20 = -24 ± 2.5 º (c=1 in DMF). chemimpex.com These values highlight the type of data generated for quality control.

The table below summarizes the key analytical methodologies used to ascertain the enantiomeric purity of this compound and related compounds.

| Analytical Method | Principle | Key Research Findings |

|---|---|---|

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to separation based on retention time. | Considered the most accurate method for quantifying enantiomeric excess (e.e.). Can detect D-isomer impurities at very low levels. Routinely confirms e.e. >99%. phenomenex.com |

| Optical Rotation (Polarimetry) | Measurement of the angle of rotation of plane-polarized light by a chiral substance in solution. | Provides a characteristic physical constant ([α]) for the bulk sample. Useful for rapid confirmation of the correct enantiomeric form but less sensitive for quantifying trace impurities compared to chiral HPLC. chemimpex.comchemimpex.com |

| Gas Chromatography (GC) | Separation of volatile, derivatized amino acid enantiomers on a chiral stationary phase. | An alternative to HPLC, GC-MS can be used with deuterium (B1214612) labeling to estimate racemization levels. Requires derivatization to ensure volatility. researchgate.net |

Advanced Research Perspectives and Future Directions

H-L-Dap(Fmoc)-OtBu in High-Throughput Screening Library Generation

High-throughput screening (HTS) relies on the rapid assessment of large, diverse chemical libraries to identify new lead compounds for drug discovery. Peptide libraries are particularly valuable in this context. nih.gov The inclusion of building blocks like this compound allows for the generation of focused libraries containing peptides with specific structural modifications. nih.gov

The diamino functionality of the Dap residue, once deprotected, can serve as a branching point for combinatorial diversification, enabling the synthesis of peptides with novel topologies or the attachment of various reporter groups. This capability is instrumental in creating libraries with significant structural diversity, increasing the probability of discovering peptides with high affinity and specificity for a given biological target. An algorithm-supported methodology can even be employed to design a peptide library with good diversity in terms of amino acid composition and molecular mass. nih.gov

Table 1: Application of this compound in HTS Library Design

| Feature | Advantage Conferred by this compound | Research Impact |

|---|---|---|

| Structural Scaffold | Introduces a primary amine on the side chain for further modification. | Enables the creation of branched or cyclic peptide libraries. |

| Combinatorial Chemistry | Acts as a versatile anchor point for attaching diverse chemical moieties. | Increases the chemical space and complexity of the screening library. |

| Focused Libraries | Allows for systematic modifications to probe structure-activity relationships (SAR). | Facilitates the rapid optimization of lead peptide sequences. |

Contributions to Understanding Enzyme-Substrate Mechanisms

The study of enzyme-substrate interactions is often hindered by the rapid degradation of natural peptide substrates by proteases. nih.gov Chemically modified peptides incorporating non-canonical amino acids like L-Dap offer a solution by enhancing proteolytic stability. nih.govnih.gov Replacing L-amino acids with modified versions can improve the resistance of therapeutic peptides to enzymatic degradation. nih.gov

By incorporating this compound into a peptide sequence, researchers can synthesize substrate analogues that are resistant to cleavage. These stable analogues can be used to trap enzyme-substrate complexes, allowing for detailed structural and mechanistic studies using techniques like X-ray crystallography or NMR spectroscopy. Furthermore, the side-chain amino group of the Dap residue can be functionalized with fluorescent probes or cross-linking agents to map the binding site and conformational changes of the enzyme during catalysis. The development of peptides completely resistant to proteolytic degradation enhances their potential for a wide range of biomedical applications. nih.gov

Emerging Applications in Material Science Research

The field of material science has seen a growing interest in the use of peptides as building blocks for the bottom-up fabrication of novel nanomaterials. nih.gov Peptides and peptide-conjugates can self-assemble into a variety of ordered nanostructures, such as nanotubes, nanofibers, and hydrogels, with applications in regenerative medicine, drug delivery, and diagnostics. nih.gov

The incorporation of this compound into self-assembling peptide sequences provides a strategic tool to control and modify the properties of the resulting biomaterials. The Dap side chain can introduce specific intermolecular interactions, such as hydrogen bonding or electrostatic interactions, that influence the morphology and stability of the self-assembled structures. After assembly, the deprotected amino group offers a reactive handle for the post-fabrication functionalization of the material, for instance, by attaching bioactive molecules to promote cell adhesion or tissue integration.

Integration into Radiopharmaceutical and Ligand System Development